molecular formula C25H29N5O5 B3018928 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540506-88-5

7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3018928
CAS No.: 540506-88-5
M. Wt: 479.537
InChI Key: LLLGMWSKYNDJEI-UHFFFAOYSA-N
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Description

The compound 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a complex heterocyclic scaffold. Its structure includes a 3,4-dimethoxyphenyl group at position 7, a 3-hydroxypropyl chain at position 2, and an N-(2-methoxyphenyl) carboxamide moiety. These compounds are typically synthesized via multi-component Biginelli-like reactions involving aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides .

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5/c1-15-22(24(32)27-17-8-5-6-9-18(17)33-2)23(16-11-12-19(34-3)20(14-16)35-4)30-25(26-15)28-21(29-30)10-7-13-31/h5-6,8-9,11-12,14,23,31H,7,10,13H2,1-4H3,(H,27,32)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLGMWSKYNDJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 540506-88-5) is a synthetic derivative belonging to the class of triazole compounds. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC25H29N5O5
Molecular Weight479.5 g/mol
CAS Number540506-88-5

The compound features a complex structure characterized by a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of methoxy and hydroxy groups enhances its solubility and potential interaction with biological targets.

Anticancer Activity

Recent studies indicate that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that derivatives of 1,2,4-triazoles possess cytotoxic effects against melanoma cells, demonstrating selective toxicity compared to normal cells .

Mechanism of Action:

  • Cell Cycle Arrest: Triazole compounds can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Inhibition of Tyrosinase: Some derivatives have been reported to inhibit tyrosinase activity, which is crucial for melanin production in melanoma cells .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membrane integrity or interference with essential metabolic pathways.

Inhibitory Effects on Enzymes

The compound's structural features suggest potential inhibitory effects on specific enzymes involved in cancer progression and microbial resistance. For example, studies on related triazole compounds have shown their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses and cancer development .

Case Study 1: Anticancer Efficacy

A recent investigation focused on a triazole derivative's effect on breast cancer cells. The study reported a dose-dependent reduction in cell viability, with a significant induction of apoptosis observed through flow cytometry analysis. The compound was noted to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Study 2: Antimicrobial Activity against Fungal Strains

Another study evaluated the antifungal activity of triazole derivatives against Candida species. The results indicated that the tested compounds exhibited potent antifungal activity, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal agents .

Research Findings Summary

The biological activities of This compound can be summarized as follows:

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits proliferation ,
AntimicrobialEffective against bacteria and fungi ,
Enzyme InhibitionInhibits COX and LOX ,

Comparison with Similar Compounds

Comparison with Structural Analogs

Key differences in substituents influence physical properties, reactivity, and bioactivity. Below is a detailed analysis of analogs from the evidence:

Table 1: Structural and Physical Comparisons
Compound ID & Substituents Yield (%) Melting Point (°C) Key Spectral Data (HRMS/NMR) Reference
5j : 7-(3,4,5-trimethoxyphenyl), N-(4-nitrophenyl) 43 319.9–320.8 HRMS: 453.1677
5k : 7-(3,4,5-trimethoxyphenyl), N-(4-bromophenyl) 54 280.1–284.3 HRMS: 513.0870
5l : 7-(3,4,5-trimethoxyphenyl), N-(3-hydroxy-4-methoxyphenyl) 56 249.7–250.3 HRMS: 481.1823
: 7-(3-hydroxyphenyl), N-(2-methoxyphenyl) N/A N/A Mol. formula: C20H19N5O3
: Ethyl ester, 3-(2-hydroxyphenyl), 7-methyl 82 206 IR: 3425 cm⁻¹ (OH); MS: m/z 452
(Compound 1) : 7-(4-isopropylphenyl), 2-(benzylthio) N/A N/A NMR-confirmed
Key Observations :

Substituent Effects on Melting Points: Compounds with electron-withdrawing groups (e.g., 5j with -NO₂) exhibit higher melting points (319.9–320.8°C) due to increased intermolecular interactions . The target compound’s 3-hydroxypropyl group may reduce crystallinity compared to analogs with rigid aryl substituents. Hydroxyl-containing derivatives (e.g., 5l) have lower melting points (~250°C), suggesting that polar groups like -OH or -OCH₃ enhance solubility but disrupt packing .

Synthetic Yields :

  • Yields for triazolopyrimidine derivatives range from 43% to 82%, influenced by steric and electronic effects of substituents. The 3-hydroxypropyl group in the target compound may require optimized conditions for efficient cyclization .

Spectral Signatures :

  • The ¹³C NMR of 5a () shows carbonyl peaks at δ 168.13 (carboxamide) and δ 163.78 (triazole ring), consistent with the target compound’s expected spectral profile .
  • The HRMS of 5j (m/z 453.1677) aligns with molecular weight trends; the target compound (C₂₉H₃₂N₅O₅, theoretical m/z ~538.24) would require verification via similar methods .

Bioactivity Implications: Analogs in demonstrated antibacterial activity against Enterococcus faecium, with benzylthio and aryl substituents critical for efficacy .

Reaction Conditions :

  • Catalyst: p-Toluenesulfonic acid in DMF at 90°C for 16 hours .
  • Purification: Column chromatography (silica gel) after extraction with EtOAc .

Challenges :

  • The 3-hydroxypropyl group may introduce steric hindrance, reducing cyclization efficiency compared to smaller substituents (e.g., -NH₂ in 5a–v ).

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